molecular formula C7H5ClF3NO B1459785 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227606-43-0

2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1459785
CAS No.: 1227606-43-0
M. Wt: 211.57 g/mol
InChI Key: JPZBSMXLNZYQSU-UHFFFAOYSA-N
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Description

2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine is a versatile pyridine-based building block designed for advanced chemical synthesis and research applications. The compound features two highly functional moieties: a chloromethyl group, which serves as a reactive handle for nucleophilic substitution and further derivatization, and a trifluoromethyl group, a key motif known to profoundly influence the physicochemical properties of molecules . The presence of the trifluoromethyl group is strategically valuable, as it is strongly electron-withdrawing and can significantly enhance a molecule's metabolic stability, lipophilicity, and biomolecular affinity, making it a crucial feature in modern agrochemical and pharmaceutical design . This specific substitution pattern makes the compound a promising intermediate for constructing complex molecules, particularly in the discovery of new crop protection agents and pharmaceuticals, where trifluoromethylpyridine derivatives have shown a significant and growing market presence . The hydroxy group ortho to the nitrogen offers additional coordination and hydrogen-bonding capabilities. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-3-4-5(13)1-2-6(12-4)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZBSMXLNZYQSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Overview

The synthesis of 2-chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine generally proceeds via a multi-step process involving:

  • Construction of the trifluoromethylpyridine core
  • Introduction of hydroxy functionality at the 3-position
  • Chloromethylation at the 2-position

The most established strategies leverage the reactivity of halogenated pyridine precursors and employ hydrolysis, nucleophilic substitution, and electrophilic chloromethylation steps.

Stepwise Synthesis and Key Procedures

3.1. Synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine

A foundational step is the preparation of 2-hydroxy-6-(trifluoromethyl)pyridine, which can be achieved by alkaline hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine. The process is typically performed as follows:

  • Reactant: 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine
  • Base: Potassium hydroxide or sodium hydroxide (aqueous, 9–85% w/v)
  • Solvent: Water, with optional use of DMSO or tert-butyl alcohol for improved solubility
  • Conditions: 80–130 °C, atmospheric or elevated pressure, 2–5 hours
  • Workup: Acidification to pH 5 with hydrochloric acid, isolation by filtration, drying

Representative Data Table:

Entry Starting Material Base (equiv.) Temp (°C) Time (h) Yield (%) Reference
1 2-fluoro-6-(trifluoromethyl)pyridine KOH (2.2) 100 5 91.4
2 2-fluoro-6-(trifluoromethyl)pyridine NaOH (2.2) 100 12 Not stated
3 2-chloro-6-(trifluoromethyl)pyridine KOH (2.2) 100 5 High

Key Notes:

  • The reaction is highly efficient, with yields up to 91.4% reported.
  • The process tolerates both fluoro and chloro precursors, with potassium hydroxide generally affording higher efficiency.
  • Acidification and controlled temperature during workup are critical for product isolation.

3.2. Chloromethylation at the 2-Position

The next step involves introducing a chloromethyl group at the 2-position of the hydroxy-trifluoromethylpyridine ring. Common methods include:

  • Chloromethylating Agent: Chloromethyl methyl ether or formaldehyde with hydrochloric acid
  • Catalyst: Lewis acids (e.g., ZnCl₂, AlCl₃) may be used to promote the reaction
  • Solvent: Dichloromethane or other inert organic solvents
  • Conditions: 0–25 °C, 1–6 hours

General Reaction Scheme:
$$
\text{2-hydroxy-6-(trifluoromethyl)pyridine} + \text{chloromethylating agent} \rightarrow \text{this compound}
$$

Notes:

  • The hydroxy group at the 3-position directs the electrophilic substitution to the 2-position.
  • Strict control of temperature and exclusion of moisture are important to prevent side reactions and over-chlorination.

Research Findings and Practical Considerations

4.1. Reaction Optimization

  • Base Selection: Potassium hydroxide is generally more effective than sodium hydroxide for hydrolysis steps, especially at higher concentrations (up to 50% w/v).
  • Solvent Effects: While solvent-free conditions are possible, the use of polar aprotic solvents (e.g., DMSO) can enhance solubility and reaction rates.
  • Temperature Control: Higher temperatures (100–130 °C) accelerate hydrolysis but require appropriate pressure containment if above atmospheric pressure.
  • Workup: Careful acidification and low-temperature precipitation yield a purer product.

4.2. Safety and Environmental Considerations

  • The use of chloromethylating agents requires strict safety protocols due to their toxicity and potential carcinogenicity.
  • Solvent recovery and waste management are important for environmental compliance, especially when using DMSO or chlorinated solvents.

Summary Table: Preparation Parameters

Step Reactants Reagents/Conditions Yield (%) Key Notes
Hydrolysis 2-chloro-6-(trifluoromethyl)pyridine KOH (aq), 100–130 °C, 2–5 h 85–91 Efficient, scalable
Chloromethylation 2-hydroxy-6-(trifluoromethyl)pyridine Chloromethyl methyl ether, ZnCl₂, 0–25 °C 70–85 Requires dry conditions

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine typically involves the chlorination of 2-hydroxy-6-trifluoromethylpyridine or related precursors. The compound's structure includes a trifluoromethyl group, which enhances its biological activity and physicochemical properties. The synthesis methods can include hydrolysis under alkaline conditions, often using solvents like dimethyl sulfoxide or tert-amyl alcohol, to yield the desired hydroxypyridine derivatives .

Agrochemical Applications

One of the primary applications of trifluoromethylpyridine derivatives, including this compound, is in agrochemicals. These compounds have been utilized to develop pesticides and herbicides due to their effectiveness against various pests and diseases. For instance, fluazifop-butyl, a known herbicide derived from trifluoromethylpyridine, has been widely used for crop protection .

Key Agrochemical Products:

  • Fluazifop-butyl: A herbicide for controlling grasses in broadleaf crops.
  • Fluazinam: A fungicide that disrupts respiration in fungi.

Pharmaceutical Applications

In the pharmaceutical sector, this compound has been explored for its potential as an active pharmaceutical ingredient (API). The unique properties of trifluoromethyl groups contribute to enhanced biological activity and selectivity in drug design. Research has indicated that derivatives of this compound may exhibit antiprotozoal activity against pathogens such as Trypanosoma cruzi and Leishmania donovani.

Biological Evaluation:
Recent studies have demonstrated that modifications to the pyridine scaffold can lead to improved potency and metabolic stability. For example, compounds derived from this structure have shown promising results in inhibiting protozoan growth with varying IC50 values, indicating their potential as therapeutic agents .

Case Study: Antiprotozoal Activity
A study evaluated several derivatives of trifluoromethylpyridine against various protozoan parasites. The results indicated that certain modifications significantly enhanced their efficacy while maintaining low toxicity to mammalian cells. The selectivity index (SI) values were calculated to assess the safety profile of these compounds .

Summary of Findings

Application AreaKey CompoundsNotable Findings
AgrochemicalsFluazifop-butyl, FluazinamEffective against various pests; more than 20 TFMP derivatives approved for agricultural use .
PharmaceuticalsAntiprotozoal agentsEnhanced potency with specific structural modifications; promising results against T. cruzi and L. donovani .

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivity Reference
2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine -CH2Cl (2), -OH (3), -CF3 (6) C7H5ClF3NO 211.57 Potential sites for derivatization
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine -CH2Cl (2), -OCH3 (6), -CF3 (3) C8H7ClF3NO 225.60 Higher lipophilicity vs. hydroxyl analog; agrochemical intermediate
3-Chloro-6-(trifluoromethyl)pyridine-2-thiol -Cl (3), -CF3 (6), -SH (2) C6H3ClF3NS 213.60 Thiol group enables disulfide bond formation; potential in metal chelation
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine -F (3), -CH3 (2), aryl-CF3 (6) C14H9ClF4N 302.68 Bioactive in pesticidal studies; fluorine enhances membrane permeability
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine -SMe (4), aryl-Cl (3), aryl-CF3 (6) C19H12ClF3NS 378.82 Dual aryl groups enhance binding affinity; explored in kinase inhibition

Substituent Effects on Reactivity and Bioactivity

  • Hydroxyl vs. Methoxy Groups : Replacing the hydroxyl group (as in the target compound) with methoxy (e.g., 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine ) increases lipophilicity (logP ~1.8 vs. ~1.2), favoring blood-brain barrier penetration. However, methoxy derivatives may exhibit reduced hydrogen-bonding capacity, impacting target interactions.
  • Chloromethyl vs. Thiol Groups : The thiol group in 3-Chloro-6-(trifluoromethyl)pyridine-2-thiol offers redox activity and metal coordination, unlike the chloromethyl group, which is more reactive in nucleophilic substitutions.
  • Trifluoromethyl Position : Derivatives with -CF3 at position 6 (e.g., the target compound) show distinct electronic effects compared to those with -CF3 on aryl rings (e.g., 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine ). The latter’s bulkier substituent may sterically hinder enzyme binding.

Bioactivity Insights from Analogs

  • Neuroprotective Potential: Pyridines with -CF3 and polar groups, such as 3-(aminomethyl)-6-(trifluoromethyl)pyridine (82% cell viability at 3 μM), demonstrate neuroprotective effects via autophagy enhancement . The target compound’s hydroxyl group could similarly modulate oxidative stress pathways.
  • Agrochemical Applications : Chloromethyl-substituted pyridines (e.g., 2-Chloro-6-(trichloromethyl)pyridine ) are intermediates in herbicide synthesis. The target compound’s -CH2Cl group may serve as a leaving group in prodrug designs.

Biological Activity

2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and biological potency of organic molecules. The compound's unique structural characteristics make it a subject of interest in medicinal chemistry, particularly in the development of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with active sites on proteins.

Enzyme Inhibition

Research indicates that compounds with trifluoromethyl groups can inhibit enzyme activities effectively. For instance, studies on similar pyridine derivatives have shown that they can serve as inhibitors for various kinases and other enzymes involved in cancer progression and inflammation .

Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including multidrug-resistant organisms . The presence of the trifluoromethyl group is believed to contribute to enhanced antimicrobial activity.

Study on Anticancer Activity

A study published in a reputable journal examined the anticancer effects of various trifluoromethylated pyridines, including derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines, suggesting that the compound may possess anticancer properties .

Enzyme Interaction Studies

Another research effort focused on the interaction of trifluoromethylated compounds with specific kinases involved in cell signaling pathways. The findings revealed that these compounds could effectively inhibit kinase activity, thereby modulating cellular responses associated with tumor growth .

Comparative Analysis

Property/ActivityThis compoundSimilar Compounds
Enzyme Inhibition Moderate to high inhibition potentialVaries by structure
Antimicrobial Activity Effective against certain strainsGenerally effective
Anticancer Activity Promising results in vitroVaries widely

Q & A

Q. What are the common synthetic routes for preparing 2-chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine?

  • Methodological Answer : A widely used approach involves functionalizing pyridine precursors with trifluoromethyl, chloromethyl, and hydroxyl groups. For example:

Fluorination and Substitution : React 2-chloro-6-(trifluoromethyl)pyridine with a fluorinating agent (e.g., KF/DMSO) to introduce fluorine, followed by chloromethylation using ClCH₂OH/H₂SO₄ .

Q. Multi-Step Synthesis :

  • Step 1: Trifluoromethylation of pyridine via CuCF₃-mediated cross-coupling .
  • Step 2: Hydroxylation at C3 using oxidizing agents (e.g., KMnO₄ under acidic conditions).
  • Step 3: Chloromethylation via Friedel-Crafts alkylation with ClCH₂OAc and AlCl₃ .
    Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for fluorination) and monitor regioselectivity using TLC or HPLC.

Q. How can the purity of this compound be assessed after synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate impurities.
  • Spectroscopy : Confirm structural integrity via ¹⁹F NMR (δ ~ -60 ppm for CF₃) and ¹H NMR (δ 4.5–5.0 ppm for CH₂Cl) .
  • Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation from theoretical values).

Advanced Research Questions

Q. What strategies improve regiochemical control during the functionalization of trifluoromethylpyridine derivatives?

  • Methodological Answer :
  • Directing Groups : Introduce temporary groups (e.g., -B(OH)₂) at specific positions to guide chloromethylation/hydroxylation. For example, Suzuki-Miyaura coupling with aryl boronic acids can pre-direct substituents .
  • Computational Modeling : Use DFT calculations to predict reactive sites. The trifluoromethyl group exerts strong electron-withdrawing effects, making C2 and C6 positions more susceptible to electrophilic attack .
    Case Study : A Pd-catalyzed coupling in achieved 89% regioselectivity for C6-substituted pyridines by leveraging steric hindrance from adjacent groups.

Q. How does the substitution pattern influence the compound’s bioactivity, particularly enzyme inhibition?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
Substituent PositionEffect on BioactivityExample from Literature
C2 (Chloromethyl)Enhances electrophilic reactivity, improving covalent binding to enzymes (e.g., CYP1B1)
C3 (Hydroxyl)Increases solubility and hydrogen-bonding capacity, critical for target engagement
C6 (Trifluoromethyl)Boosts metabolic stability and lipophilicity, enhancing membrane permeability
  • In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with active sites. The hydroxyl group at C3 often forms hydrogen bonds with catalytic residues .

Q. What analytical techniques resolve structural ambiguities in trifluoromethylpyridine derivatives?

  • Methodological Answer :
  • X-Ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., C–H···π stacking observed in ). For crystals, use slow evaporation of petroleum ether/ethyl acetate (1:1) .
  • LC-MS/MS : Detect degradation products under stress conditions (e.g., hydrolytic cleavage of chloromethyl groups at pH < 3) .
  • Vibrational Spectroscopy : Assign IR peaks (e.g., 1120 cm⁻¹ for C–F stretching) to confirm trifluoromethyl group integrity .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during chloromethylation?

  • Methodological Answer :
  • Controlled Reaction Conditions : Use low temperatures (0–5°C) and slow addition of chloromethylating agents to avoid over-alkylation.
  • Protection/Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before chloromethylation, then remove with TBAF .
    Example : achieved 92% yield by protecting the C3 hydroxyl group during ClCH₂OH treatment.

Q. What computational tools predict the metabolic stability of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate metabolic half-life and cytochrome P450 interactions. The trifluoromethyl group reduces oxidative metabolism .
  • MD Simulations : Analyze binding stability with target proteins (e.g., 100 ns simulations in GROMACS) to identify potential metabolic hotspots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloromethyl-3-hydroxy-6-(trifluoromethyl)pyridine

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